3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole
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Overview
Description
3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole typically involves the reaction of 3,5-dimethylpyrazole with piperidylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole, known for its use in coordination chemistry.
1-Phenyl-3,5-dimethylpyrazole:
Pyrazolesulfonyl Chlorides: Compounds with similar sulfonyl functional groups, used in various chemical reactions and applications.
Uniqueness
This compound stands out due to its unique combination of the pyrazole ring and the piperidylsulfonyl group This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C10H17N3O2S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C10H17N3O2S/c1-9-8-10(2)13(11-9)16(14,15)12-6-4-3-5-7-12/h8H,3-7H2,1-2H3 |
InChI Key |
LILYNJLGNQQJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)N2CCCCC2)C |
Origin of Product |
United States |
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